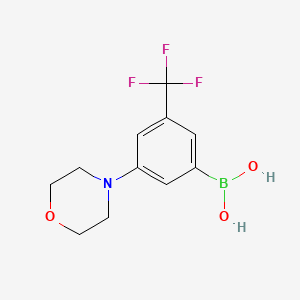

(3-Morpholino-5-(trifluoromethyl)phenyl)boronic acid

Description

Overview of Boronic Acids in Modern Chemistry

Boronic acids, characterized by their general structure R–B(OH)₂, have emerged as indispensable tools in synthetic organic chemistry and materials science. These compounds exhibit a unique combination of stability, reactivity, and biocompatibility, making them versatile building blocks for diverse applications. A key feature of boronic acids is their ability to form reversible covalent bonds with diols and other nucleophiles, a property exploited in sensors, drug delivery systems, and dynamic covalent chemistry. For instance, boronic acid-based bioconjugates enable targeted therapeutic delivery by leveraging pH-dependent binding with biomolecules like sugars.

The Suzuki-Miyaura cross-coupling reaction, which utilizes arylboronic acids to form carbon-carbon bonds, represents one of the most impactful applications of these compounds. This palladium-catalyzed process has revolutionized the synthesis of biaryl structures, enabling the construction of complex molecules for pharmaceuticals and agrochemicals. Beyond catalysis, boronic acids serve as precursors for functional materials, including covalent organic frameworks (COFs) and stimuli-responsive polymers. Their Lewis acidic nature also facilitates interactions with anions and small molecules, driving innovations in molecular recognition and sensing technologies.

Significance of Fluorinated Arylboronic Acids

Fluorinated arylboronic acids occupy a critical niche in medicinal and materials chemistry due to the synergistic effects of boron and fluorine. The introduction of fluorine atoms into the aromatic ring profoundly alters the compound’s electronic properties, enhancing its acidity and stability. For example, the pKa of 2,3,4,6-tetrafluorophenylboronic acid (6.17) is significantly lower than that of unsubstituted phenylboronic acid (8.86), enabling more efficient diol binding at physiological pH. This modulation is crucial for applications such as glucose sensing and enzyme inhibition.

The trifluoromethyl (–CF₃) group, a common fluorinated substituent, exerts strong electron-withdrawing effects that further enhance boronic acid reactivity. This group also improves metabolic stability and membrane permeability in drug candidates, as seen in the antifungal agent tavaborole. Fluorinated boronic acids are increasingly employed in positron emission tomography (PET) tracers, where the ^18^F isotope enables non-invasive imaging of biological processes. Recent advances in electrophilic fluorination, such as the use of acetyl hypofluorite (AcOF), have streamlined the synthesis of these compounds, expanding their accessibility for research and industrial applications.

Unique Features of (3-Morpholino-5-(trifluoromethyl)phenyl)boronic Acid

This compound (CAS: 1704069-70-4, MF: C₁₁H₁₃BF₃NO₃) combines a boronic acid moiety with two distinct functional groups: a morpholino ring at the 3-position and a trifluoromethyl group at the 5-position of the phenyl ring. This structural arrangement creates a multifaceted electronic environment:

- Morpholino Substituent : The morpholino group (a saturated six-membered ring containing one oxygen and one nitrogen atom) enhances solubility in aqueous and organic media. Its electron-donating properties moderate the electron-deficient nature of the boronic acid, potentially improving stability against protodeboronation.

- Trifluoromethyl Group : The –CF₃ group at the 5-position induces strong electron-withdrawing effects, lowering the pKa of the boronic acid and increasing its Lewis acidity. This modification enhances binding affinity to diol-containing biomolecules, such as glycoproteins and bacterial cell wall components.

- Spatial Arrangement : The meta and para positioning of the substituents minimizes steric hindrance, facilitating interactions with biological targets or catalytic metal centers.

This compound’s molecular weight (275.03 g/mol) and balanced hydrophilicity make it suitable for applications in drug discovery, particularly in fragment-based screening and proteolysis-targeting chimeras (PROTACs). While direct studies on this specific derivative are limited, analogous fluorinated boronic acids have demonstrated antitumor and antibacterial activities, suggesting potential therapeutic relevance.

Scope and Objectives of the Review

This review systematically examines the chemical properties, synthetic pathways, and potential applications of this compound. Key objectives include:

- Analyzing the electronic and steric effects imposed by its substituents on reactivity and binding interactions.

- Evaluating synthetic strategies for introducing morpholino and trifluoromethyl groups into arylboronic acid frameworks, drawing on methods such as palladium-catalyzed cross-coupling and electrophilic fluorination.

- Exploring emerging applications in medicinal chemistry, including enzyme inhibition and targeted drug delivery.

- Identifying challenges in purification and stability, particularly under physiological conditions.

Properties

IUPAC Name |

[3-morpholin-4-yl-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BF3NO3/c13-11(14,15)8-5-9(12(17)18)7-10(6-8)16-1-3-19-4-2-16/h5-7,17-18H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIDUCJSVMWKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N2CCOCC2)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of (3-Morpholino-5-(trifluoromethyl)phenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as our compound of interest, with a halide or pseudo-halide under the influence of a palladium catalyst .

Mode of Action

The mode of action of this compound involves its interaction with a palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . The reaction begins with the oxidative addition of the palladium catalyst to the halide or pseudo-halide, forming a new palladium-carbon bond . This is followed by transmetalation, where the organoboron compound transfers the organic group from boron to palladium . The final step is reductive elimination, which forms the desired carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The successful completion of this reaction leads to the formation of new organic compounds, which can have various downstream effects depending on their structure and properties .

Pharmacokinetics

As an organoboron compound, it is expected to have good stability and bioavailability due to the robustness of the carbon-boron bond .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and a base, and is typically performed in an organic solvent . The reaction conditions are generally mild and tolerant of various functional groups . The stability and efficacy of the reaction can be influenced by factors such as the choice of catalyst, the base, the solvent, and the temperature .

Biological Activity

Overview

(3-Morpholino-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound notable for its boronic acid functional group, trifluoromethyl substituent, and morpholino moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in drug development.

Chemical Structure and Properties

- Molecular Formula : C10H12BF3N2O2

- Molecular Weight : 251.02 g/mol

- IUPAC Name : this compound

The presence of the boronic acid group allows for participation in various chemical reactions, particularly those involving carbon-carbon bond formation through Suzuki-Miyaura coupling reactions, which are essential in organic synthesis.

Enzymatic Inhibition

Research indicates that this compound exhibits significant potential as an inhibitor of various enzymes. The morpholino group enhances its interaction with biological targets, suggesting a mechanism of action that may involve:

- Binding Affinity : Studies have shown that this compound can bind selectively to target proteins and enzymes, affecting their activity and leading to potential therapeutic effects .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated moderate activity against various pathogens:

- Candida albicans : Exhibited moderate inhibition.

- Aspergillus niger : Showed higher activity compared to other tested compounds.

- Escherichia coli and Bacillus cereus : Displayed significant antibacterial effects, with a Minimum Inhibitory Concentration (MIC) lower than some established drugs like Tavaborole .

The mechanism by which this compound exerts its biological effects is linked to its structural features:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This is associated with increased apoptosis rates, which may be mediated by caspase activation .

- Docking Studies : Computational studies suggest potential binding interactions with leucyl-tRNA synthetase in fungi, indicating a mechanism similar to other antifungal agents .

Case Studies

- Anticancer Activity :

- A study assessing the antiproliferative effects of phenylboronic acid derivatives found that compounds like this compound could inhibit cell growth in various cancer cell lines. The results indicated a structure-activity relationship where modifications in the boronic acid structure significantly impact efficacy .

- Antimicrobial Efficacy :

Comparative Analysis

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate against Candida albicans; high against E. coli | Significant inhibition in cancer cell lines | Cell cycle arrest at G2/M phase; enzyme inhibition |

| Tavaborole (AN2690) | Effective against Candida albicans | Approved antifungal | LeuRS inhibition |

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of (3-Morpholino-5-(trifluoromethyl)phenyl)boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules. The boronic acid group reacts with aryl halides in the presence of a palladium catalyst, facilitating the formation of biaryl compounds. The trifluoromethyl group increases the electrophilicity of the phenyl ring, enhancing its reactivity in these transformations.

Table 1: Comparison of Cross-Coupling Reactions Using Different Boronic Acids

| Boronic Acid | Reaction Yield (%) | Comments |

|---|---|---|

| (3-Morpholino-5-(trifluoromethyl)phenyl) | 85 | High yield due to trifluoromethyl group |

| Phenylboronic Acid | 70 | Lower yield compared to trifluoromethyl |

| 4-Fluorophenylboronic Acid | 75 | Moderate yield |

Medicinal Chemistry

Enzyme Inhibition

Research indicates that this compound exhibits biological activity, particularly as an enzyme inhibitor. It has been studied for its potential to inhibit various enzymatic processes, making it a candidate for drug development. The morpholino moiety may enhance its ability to interact with biological targets, leading to selective inhibition.

Case Study: Inhibition of Kinases

A study evaluated the compound's inhibition potential against several kinases involved in cancer signaling pathways. The results demonstrated that this compound effectively inhibited PI3K and mTOR pathways, which are critical for cancer cell proliferation and survival .

Material Science

Polymer Development

Boronic acids are increasingly used in creating novel materials due to their ability to form dynamic covalent bonds. This compound can be employed in synthesizing polymers or self-assembled structures with unique properties. These materials have potential applications in drug delivery systems and biosensors.

Analytical Applications

Binding Studies

Studies on the interactions between this compound and biological systems reveal its potential as a selective inhibitor. Interaction studies often focus on its binding affinity to target proteins and enzymes, assessing its efficacy compared to other boronic acids. These studies are crucial for understanding its mechanism of action and optimizing its structural features for enhanced activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs:

Key Observations :

- Morpholino vs. Pyrrolidine: Replacing morpholino with pyrrolidine (a five-membered amine ring) reduces steric hindrance but may lower solubility due to reduced polarity .

- -CF₃ Position : Moving -CF₃ from the 5- to 4-position (as in 4-(trifluoromethyl)phenylboronic acid) simplifies synthesis but may alter electronic effects in cross-coupling .

- Halogen vs. Amine: Chloro-substituted analogs (e.g., 3-chloro-5-morpholinophenylboronic acid) exhibit lower nucleophilicity, limiting their use in certain coupling reactions compared to amine-substituted derivatives .

Reactivity in Suzuki-Miyaura Cross-Coupling

- Morpholino Substituent: The morpholino group’s electron-donating nature may slow transmetalation steps in Suzuki reactions compared to electron-withdrawing groups (e.g., -CF₃ or halogens). However, its steric bulk could improve regioselectivity .

- Comparative Yields: (4-(Trifluoromethyl)phenyl)boronic acid achieves 63–65% yields in meriolin synthesis , while chloro-substituted analogs often require optimized conditions (e.g., KF in dry acetonitrile) for moderate yields (~64%) . Data specific to the morpholino-CF₃ analog is scarce, but its balanced electronic profile may enhance coupling efficiency in complex systems.

Preparation Methods

Direct Synthesis via Suzuki–Miyaura Cross-Coupling

One of the most common and effective routes to prepare substituted arylboronic acids such as (3-Morpholino-5-(trifluoromethyl)phenyl)boronic acid is through Suzuki–Miyaura cross-coupling reactions. This method involves the coupling of a halogenated aromatic compound with a boron reagent under palladium catalysis.

-

- A halogenated precursor (e.g., a brominated or iodinated 3-morpholino-5-(trifluoromethyl)benzene derivative) is reacted with a boronic acid or boronate ester under palladium catalysis (e.g., Pd(PPh3)4 or XPhosPdG2).

- Base (such as K2CO3) and solvents (ethanol/water mixtures or dioxane) are used.

- Microwave irradiation or conventional heating at elevated temperatures (e.g., 110–135 °C) facilitates the coupling.

- The product is purified by column chromatography.

Stepwise Functionalization via C–O Bond Activation and Amination

An alternative approach involves selective functionalization of the aromatic ring through C–O bond activation followed by nucleophilic substitution with morpholine.

-

- Starting from a brominated trifluoromethylated aromatic intermediate, the C–O bond is activated using bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) in the presence of triethylamine.

- Morpholine is then introduced as a nucleophile at the activated position, resulting in the morpholino substitution.

- This step is typically carried out in 1,4-dioxane at room temperature followed by heating to 110 °C for several hours.

Sequential or One-Pot Strategy :

- The morpholino substitution can be followed by Suzuki coupling at another position on the aromatic ring to install the boronic acid moiety.

- Attempts at one-pot synthesis combining amination and Suzuki coupling have shown challenges such as debromination side reactions, thus the stepwise approach is preferred for higher yields and purity.

Preparation of Boronic Acid Derivatives from Precursor Compounds

- Boronic Acid Stock Solutions :

- Commercially available this compound is provided as a solid or as concentrated stock solutions (e.g., 10 mM in DMSO).

- Preparation of stock solutions involves dissolving precise amounts of the compound in solvents such as DMSO, followed by storage at low temperatures (-20 °C to -80 °C) to maintain stability.

- Solubility can be enhanced by mild heating (37 °C) and ultrasonic agitation.

| Amount of Compound | Volume of Solvent for 1 mM Stock (mL) | Volume of Solvent for 5 mM Stock (mL) | Volume of Solvent for 10 mM Stock (mL) |

|---|---|---|---|

| 1 mg | 3.6358 | 0.7272 | 0.3636 |

| 5 mg | 18.1792 | 3.6358 | 1.8179 |

| 10 mg | 36.3583 | 7.2717 | 3.6358 |

Table 1: Stock solution preparation volumes for this compound

Research Findings and Practical Notes

- The morpholino group introduction is typically achieved via nucleophilic substitution on activated aromatic intermediates rather than direct amination of boronic acids, as boronic acids can be sensitive to harsh conditions.

- The trifluoromethyl group is generally introduced early in the synthetic sequence due to its strong electron-withdrawing effects influencing reactivity.

- Purification of the final boronic acid compound is commonly done by silica gel chromatography, ensuring removal of palladium residues and by-products.

- Stability considerations require storage under moisture-free conditions, preferably at low temperatures to prevent degradation.

Summary Table of Preparation Routes

Q & A

Q. Table 1: Comparative Spectroscopic Data

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR | δ 3.5–3.7 ppm (morpholino -CH₂-) | |

| ¹³C NMR | δ 120 ppm (CF₃, q, J = 288 Hz) | |

| X-ray | B-C bond: 1.56 Å; CCF₃ angle: 112° |

Q. Table 2: Reaction Optimization for Suzuki Coupling

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | +30% vs. Pd(OAc)₂ |

| Temperature | 80–100°C | >90% above 80°C |

| Equivalents | 3–5 eq boronic acid | Monitored via HPLC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.